molecular formula C21H23ClFN3O3S B2933682 Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216831-43-4

Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2933682
CAS No.: 1216831-43-4
M. Wt: 451.94
InChI Key: LIIJGAYITKTFLZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.94. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[3-(dimethylamino)propyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S.ClH/c1-24(2)12-5-13-25(21-23-18-16(22)6-4-7-17(18)29-21)19(26)14-8-10-15(11-9-14)20(27)28-3;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIJGAYITKTFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its complex structure features a benzoate moiety, a thiazole ring, and a dimethylamino propyl group, which suggest diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClFN3O3S, with a molecular weight of approximately 451.94 g/mol. The structural features are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC21H23ClFN3O3S
Molecular Weight451.94 g/mol
SolubilitySoluble in water
AppearanceWhite to off-white powder

This compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Tumor Cell Proliferation : Preliminary studies indicate that this compound may inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines, suggesting potential anti-cancer properties.
  • Interaction with Enzymes and Receptors : The structural features allow for potential interactions with various enzymes and receptors involved in disease processes, which may contribute to its therapeutic effects .

Case Studies

Recent research has highlighted the efficacy of compounds similar to this compound in clinical settings:

  • Study on Antitumor Activity : A study involving derivatives of benzothiazole demonstrated potent antitumor activity, with some compounds showing GI50 values less than 5 nM against sensitive human breast cancer cell lines . The mechanisms underlying this selectivity included cytosolic AhR ligand binding and cytochrome P450-mediated bioactivation.

Pharmacological Potential

The compound is being investigated for several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Neurological Disorders : Given its structural similarities to other pharmacologically active compounds, there is potential for use in treating conditions such as schizophrenia or bipolar disorder through modulation of neurotransmitter systems .

Interaction Studies

Research has focused on understanding how this compound interacts with biological systems:

  • Binding Affinity : Studies indicate that modifications to the thiazole ring can significantly affect binding affinity at serotonin transporters (SERT), which is crucial for developing antidepressants .
  • Structural Comparisons : Comparisons with related compounds reveal unique aspects that may enhance its biological activities. For example, the presence of the dimethylamino group is linked to increased interaction with specific receptors.

Summary of Findings

Study FocusFindings
Antitumor ActivityInduces apoptosis in cancer cell lines
Binding AffinityAffected by structural modifications
Potential ApplicationsCancer therapy, neurological disorders

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsReagentsProductReference
Acidic hydrolysisH₂SO₄ in H₂O/MeOH4-((3-(Dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoic acid
Basic hydrolysisNaOH in aqueous ethanol4-((3-(Dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoic acid

Key Notes :

  • Acidic conditions favor reversible esterification, while basic hydrolysis proceeds irreversibly.
  • Reaction progress is monitored via HPLC and NMR spectroscopy.

Amide Bond Reactivity

The carbamoyl linker displays stability under mild conditions but cleaves under strong acidic/basic or reductive environments.

ConditionsReagentsProductReference
Acidic cleavageHCl (6M), reflux4-Fluorobenzo[d]thiazol-2-amine + Carboxylic acid derivative
Reductive cleavageLiAlH₄ in THFAlcohol derivative + Amine intermediate

Key Notes :

  • LiAlH₄ reduces the amide to a secondary amine while cleaving the ester to an alcohol .

Thiazole Ring Modifications

The fluorobenzo[d]thiazole moiety participates in electrophilic substitution and oxidation reactions.

Reaction TypeReagentsProductReference
BrominationBr₂/FeCl₃5-Bromo-4-fluorobenzo[d]thiazole derivative
Oxidation (sulfur center)H₂O₂ in acetic acidSulfoxide or sulfone derivatives

Key Notes :

  • Fluorine at position 4 directs electrophilic substitution to position 5 or 7 of the thiazole ring.
  • Oxidation yields sulfoxides (mild conditions) or sulfones (prolonged exposure).

Nucleophilic Substitution

The fluorine atom on the thiazole ring can be replaced under specific conditions.

ConditionsReagentsProductReference
SNAr (Aromatic substitution)KNH₂ in liquid NH₃4-Amino-benzo[d]thiazole derivative

Key Notes :

  • Requires strong nucleophiles (e.g., amide ions) due to fluorine’s poor leaving-group ability.

Reactivity of the Dimethylamino Group

The tertiary amine undergoes alkylation and quaternization.

Reaction TypeReagentsProductReference
QuaternizationCH₃I in CH₂Cl₂Quaternary ammonium salt
ProtonationHCl (gaseous)Hydrochloride salt (already present)

Key Notes :

  • Quaternization enhances water solubility, facilitating biological studies.

Reduction and Oxidation of Side Chains

The propyl chain and ester group are susceptible to redox reactions.

Reaction TypeReagentsProductReference
Ester reductionLiAlH₄ in THFBenzyl alcohol derivative
Amine oxidationmCPBA in CH₂Cl₂N-Oxide derivative

Analytical Methods for Reaction Monitoring

  • HPLC : Quantifies hydrolysis/cleavage efficiency.
  • NMR Spectroscopy : Confirms structural changes (e.g., ester → carboxylic acid).
  • Mass Spectrometry : Validates molecular weight of products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.